

Technical Guide: Physical Properties of 5-Propyl-2-Furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propyl-2-furaldehyde is a furan derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a summary of the available physical property data for 5-propyl-2-furaldehyde, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound in the public domain, some properties are estimated based on structurally similar compounds.

Core Physical Properties

The quantitative physical properties of 5-propyl-2-furaldehyde are summarized in the table below. It is important to note that direct experimental values for all properties of this specific compound are not readily available in the cited literature. Data for structurally related compounds such as 2-furaldehyde and 5-ethyl-2-furaldehyde are provided for comparison and estimation.

Physical Property	Value	Source/Notes
Molecular Formula	C ₈ H ₁₀ O ₂	
Molecular Weight	138.17 g/mol	
Physical Form	Liquid (presumed)	
Boiling Point	Not available. Estimated to be higher than 5-ethyl-2-furaldehyde (79-81 °C at 12 mmHg).	
Melting Point	Not available. Likely below room temperature as it is described as a liquid.	
Density	Not available. For comparison, the density of 5-ethyl-2- furaldehyde is 1.055 g/mL at 25 °C.	
Refractive Index	Not available. For comparison, the refractive index of 5-ethyl- 2-furaldehyde is n20/D 1.522.	
Solubility	Expected to be slightly soluble in water and soluble in common organic solvents like ethanol, ether, and acetone, similar to other furaldehydes.	[1][2]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of 5-propyl-2-furaldehyde.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of the substance.[3][4][5][6]

Apparatus:

- Thiele tube or other heating bath (e.g., aluminum block)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- Seal one end of a capillary tube by heating it in a flame.
- Place a few drops of 5-propyl-2-furaldehyde into the small test tube.
- Invert the sealed capillary tube and place it into the test tube containing the sample.
- Attach the test tube to a thermometer.
- Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
- Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Note the temperature at which a continuous stream of bubbles is observed. This is the approximate boiling point.
- To obtain a more accurate reading, stop heating and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point of the substance.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.[7][8][9][10][11]

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Thermometer
- Water bath

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer and record its mass (m₁).
- Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary.
- Wipe the outside of the pycnometer dry and weigh it (m₂).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with 5-propyl-2-furaldehyde at the same temperature, insert the stopper, wipe dry, and weigh it (m₃).
- The density of the liquid (ρ_liquid) can be calculated using the following formula: ρ_liquid =
 [(m₃ m₁) / (m₂ m₁)] * ρ_water where ρ_water is the density of water at the experimental
 temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance.[12][13][14][15][16]

Apparatus:

- Abbe refractometer
- Constant temperature water bath

Dropper

Procedure:

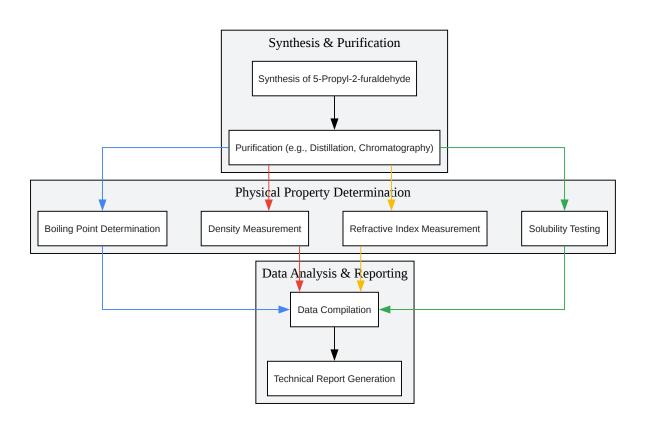
- Turn on the Abbe refractometer and the attached light source.
- Use the constant temperature water bath to circulate water through the refractometer to maintain a constant temperature (typically 20°C).
- Open the prism of the refractometer and clean the surfaces with a soft tissue and a suitable solvent (e.g., ethanol or acetone).
- Place a few drops of 5-propyl-2-furaldehyde onto the lower prism.
- Close the prisms firmly.
- Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
- If a color fringe is visible, adjust the compensator to remove it.
- Read the refractive index value from the scale.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for determining solubility.[17] [18][19][20][21]

Apparatus:

- Test tubes
- Graduated cylinders or pipettes
- Balance
- Vortex mixer or shaker
- Water bath (for temperature control)


Procedure:

- Qualitative Assessment:
 - Add approximately 1 mL of a chosen solvent (e.g., water, ethanol, hexane) to a test tube.
 - Add a small, known amount (e.g., 10 mg) of 5-propyl-2-furaldehyde to the test tube.
 - Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).
 - Visually inspect the solution for any undissolved material. Classify as soluble, partially soluble, or insoluble.
- Semi-Quantitative Assessment (Shake-Flask Method):
 - Prepare a series of vials with a fixed volume of the solvent (e.g., 5 mL of water).
 - Add increasing, accurately weighed amounts of 5-propyl-2-furaldehyde to each vial.
 - Seal the vials and place them in a shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After shaking, allow the vials to stand and any undissolved solid to settle.
 - Carefully withdraw a sample from the clear supernatant of each vial.
 - Analyze the concentration of the dissolved 5-propyl-2-furaldehyde in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
 - The solubility is the concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a novel chemical compound like 5-propyl-2-furaldehyde.

Click to download full resolution via product page

Caption: Workflow for the physical characterization of 5-propyl-2-furaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]
- 3. byjus.com [byjus.com]
- 4. Determination of Boiling Point of Organic Compounds GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points Concept [jove.com]
- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chm.uri.edu [chm.uri.edu]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 14. Simple method to measure the refractive index of liquid with graduated cylinder and beaker PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. ucc.ie [ucc.ie]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. education.com [education.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. webs.anokaramsey.edu [webs.anokaramsey.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 5-Propyl-2-Furaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087962#physical-properties-of-5-propyl-2-furaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com